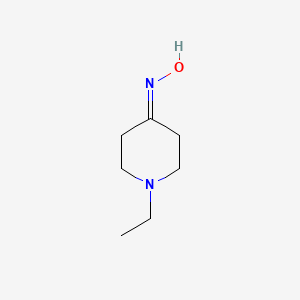

1-Ethylpiperidin-4-one oxime

Description

1-Ethylpiperidin-4-one oxime is a piperidine-derived oxime compound characterized by a six-membered piperidinone ring substituted with an ethyl group at the 1-position and an oxime functional group (-NOH) at the 4-keto position. This structure confers unique reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

N-(1-ethylpiperidin-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-7(8-10)4-6-9/h10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQOVJQOSPDVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=NO)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

1-Ethylpiperidin-4-one oxime can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperidin-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically occurs under mild conditions, and the product is obtained after purification.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

Oxidation by Pyridinium Chlorochromate (PCC)

Reaction Conditions

The oxidation of 1-ethylpiperidin-4-one oxime occurs in aqueous acetic acid medium under acidic conditions. The reaction follows first-order kinetics with respect to both the oxidant ([PCC]) and substrate ([oxime]) .

Key Experimental Data

| [PCC] (×10⁻¹ mol/dm³) | [Substrate] (×10⁻² mol/dm³) | [H₂SO₄] (×10⁻³ mol/dm³) | Temperature (K) | Rate Constant (×10⁻⁴ s⁻¹) |

|---|---|---|---|---|

| 2.5 | 1.0 | 2.0 | 293 | 9.78 |

| 5.0 | 1.0 | 2.0 | 293 | 7.48 |

| 7.5 | 1.0 | 2.0 | 293 | 6.32 |

Mechanistic Insights

-

Acid Catalysis : The reaction rate increases linearly with [H⁺], indicating protonation of the oxime nitrogen as a critical step .

-

Steric Effects : Larger substituents on the piperidine ring reduce reactivity due to increased steric hindrance. The reactivity trend for 3-alkyl substituents is:

3-H > 3-Me > 3-Et > 3,3-DiMe₂ > 3-ipr . -

Polar Transition State : The negative effect of decreasing dielectric constant on reaction rate supports a polar mechanism involving charge separation in the transition state .

Activation Parameters

-

Activation energy (Eₐ) ranges between 45–60 kJ/mol depending on substituents .

-

Entropy changes (ΔS) are negative, consistent with an associative transition state .

Influence of Structural Modifications

Substituent Effects

| Substituent | Relative Reactivity (%) |

|---|---|

| 3-H | 100 (reference) |

| 3-Me | 82 |

| 3-Et | 64 |

| 3,3-DiMe₂ | 48 |

| 3-ipr | 29 |

This trend highlights the dominance of steric factors over electronic effects in determining reactivity .

Comparative Reactivity with Analogues

Reaction Rate Constants

| Compound | k₂ (dm³/mol·s) | Conditions |

|---|---|---|

| 3-Et-2,6-diphenyl derivative | 0.98 | 60% AcOH, 293 K, [H⁺]=0.002 M |

| 3-Me analogue | 1.21 | Identical conditions |

| Unsubstituted oxime | 1.53 | Identical conditions |

The data confirm that electron-withdrawing groups and bulky substituents decelerate oxidation .

Limitations and Unreported Reactions

No experimental data were identified in the reviewed literature for:

-

Reduction to amines (e.g., using LiAlH₄).

-

Hydrolysis back to the parent ketone.

-

Photochemical or cycloaddition reactions.

Further studies are required to explore these potential reaction pathways.

Applications De Recherche Scientifique

Chemistry

1-Ethylpiperidin-4-one oxime serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions:

- Beckmann Rearrangement : Converts oximes into amides or nitriles.

- Addition Reactions : Involves carbon-centered radicals adding to the carbon-nitrogen double bond.

- Cyclization Reactions : Radical cyclization leads to the formation of five-membered or six-membered rings.

Biology

In biological research, derivatives of this compound exhibit significant antimicrobial and antifungal activities , making them candidates for developing new therapeutic agents. For instance:

- Cytotoxicity Studies : Some derivatives have shown cytotoxic effects on human cervical carcinoma (HeLa) cells, indicating potential as anticancer agents .

Medicine

The compound's derivatives are investigated for their potential in treating various diseases:

- Anticancer Activity : Research has demonstrated that certain derivatives inhibit cancer cell growth effectively. For example, compounds derived from this compound have been evaluated for their ability to inhibit proteasome activity in cancer cells, showcasing IC50 values indicative of their potency .

- Antiviral and Anti-inflammatory Properties : Some studies suggest that these derivatives may also possess antiviral and anti-inflammatory activities, although more research is needed to confirm these effects.

Industrial Applications

In industry, this compound is used in the production of corrosion inhibitors for mild steel in acidic environments. The unique properties of this compound allow it to effectively prevent corrosion, which is crucial for maintaining the integrity of metal structures.

Case Study 1: Anticancer Properties

A study investigated a series of piperidine derivatives for their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects on HeLa cells with IC50 values ranging from 0.15 μM to 0.47 μM . The presence of specific substituents on the aryl ring was found to enhance cytotoxicity.

Case Study 2: Corrosion Inhibition

Research on corrosion inhibitors revealed that formulations containing this compound effectively reduced corrosion rates in mild steel exposed to acidic environments. The study demonstrated that the compound's unique molecular structure contributed to its effectiveness as a corrosion inhibitor .

Mécanisme D'action

The mechanism of action of 1-ethylpiperidin-4-one oxime and its derivatives involves interactions with various molecular targets. For instance, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular pathways and targets may vary depending on the specific application and derivative.

Comparaison Avec Des Composés Similaires

Structural Analogs and Derivatives

1-Ethylpiperidin-4-one oxime belongs to a broader class of piperidinone oximes and related heterocyclic compounds. Key structural analogs include:

- N-Methyl Piperidone Oxime Ethers : These derivatives replace the ethyl group with a methyl group and incorporate ether linkages, altering solubility and metabolic stability .

- 1-(Substituted-benzoyl)-piperidin-4-yl Oxime Esters : These compounds feature aromatic acyl groups, enhancing π-π stacking interactions and antimicrobial activity .

- Di(1H-tetrazol-5-yl) Methanone Oxime: A structurally distinct oxime with tetrazole rings, known for high thermal stability (decomposition at 288.7°C) due to extensive hydrogen-bonding networks .

Pharmacokinetic Properties Comparison

Table 1 compares key pharmacokinetic parameters of this compound with three structurally similar piperidinone derivatives (Compounds 1–3) from :

| Parameter | This compound* | Compound 1 | Compound 2 | Compound 3 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~169.2 | 245.3 | 231.3 | 217.3 |

| Hydrogen Bond Donors | 2 | 3 | 2 | 1 |

| Hydrogen Bond Acceptors | 3 | 5 | 4 | 3 |

| Rotatable Bonds | 2 | 4 | 3 | 2 |

*Estimated based on structural similarity to Compound 3 .

The lower molecular weight and fewer rotatable bonds of this compound suggest improved membrane permeability compared to bulkier analogs like Compound 1 .

Antibacterial Activity

- This compound: Limited direct data, but structurally related piperidinone oxime esters exhibit moderate activity against Gram-positive bacteria (MIC ~62.5–125 µg/mL) .

- Hydrazone (2a) : A naringin-derived oxime analog shows superior antibacterial efficacy (MIC = 62.5 µg/mL) against Staphylococcus aureus .

Antioxidant Activity

- Hydrazone (2a) outperforms this compound analogs with an IC50 of 3.7 µg/mL in radical scavenging assays, attributed to its phenolic moieties .

Physicochemical Properties

Thermal Stability

- This compound: Likely decomposes above 200°C, based on comparisons with di(1H-tetrazol-5-yl) methanone oxime (288.7°C) and hydrazonometh-ylene bis-tetrazole (247.6°C) .

- 4-Methylpentan-2-one Oxime : A simpler oxime with lower thermal stability; classified as acutely toxic (H302, H315, H319) .

Crystallographic Data

- Piperidinone oximes typically crystallize in orthorhombic systems (e.g., Compound 4: density = 1.675 g·cm<sup>−3</sup>, space group Pbc2) .

Activité Biologique

1-Ethylpiperidin-4-one oxime, with the molecular formula CHNO and a molecular weight of 142.2 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This compound is primarily used in organic synthesis and has potential applications in medicinal chemistry due to its promising biological properties.

Antimicrobial Properties

This compound exhibits notable antimicrobial and antifungal activities. These properties have been explored in various studies, indicating its potential as a therapeutic agent against bacterial and fungal infections. The compound's mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Cytotoxic Effects

Research has demonstrated that certain oximes, including this compound, can induce cytotoxic effects on cancer cell lines, such as HeLa cells. The cytotoxicity is often linked to the compound's ability to interfere with cellular processes, leading to apoptosis in cancerous cells. This property positions the compound as a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens. For instance, studies have shown that derivatives of piperidine compounds can act as inhibitors of various enzymes involved in metabolic pathways, potentially leading to the development of new drugs targeting these pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound can vary based on its structural characteristics. Factors such as lipid solubility , degree of ionization , and molecular size significantly influence its bioavailability and effectiveness in biological systems. Understanding these properties is essential for optimizing the compound's therapeutic potential.

Study on Tumor-Selective Toxicity

A notable study explored the synthesis of novel oxime derivatives related to piperidine compounds and their selective toxicity towards tumor cells. The findings indicated that certain modifications to the oxime structure enhanced cytotoxic activity against cancer cells while minimizing toxicity to normal cells. This selective action is crucial for developing effective anticancer therapies with reduced side effects .

Antiparasitic Activity Investigation

Another research effort focused on optimizing compounds for antiparasitic activity against Plasmodium species, which cause malaria. The study highlighted how modifications in the chemical structure of oximes could improve their efficacy against these parasites. Compounds were tested in mouse models, showing promising results in reducing parasitemia levels .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds reveals distinct biological activities:

| Compound Name | Biological Activity | Notable Applications |

|---|---|---|

| This compound | Antimicrobial, cytotoxic | Potential anticancer agent |

| 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one oxime | Corrosion inhibitor | Industrial applications |

| 3-Isopropyl-2,6-diphenyl-piperidin-4-one oxime | Mixed-type inhibition properties | Corrosion prevention |

This table illustrates how variations in chemical structure can lead to different biological activities and applications.

Q & A

Basic: What are the optimal synthetic routes for 1-ethylpiperidin-4-one oxime, and how do reaction conditions influence yield?

Methodological Answer:

this compound is typically synthesized via the condensation of 1-ethylpiperidin-4-one with hydroxylamine hydrochloride under controlled pH (e.g., neutral or mildly acidic conditions). Key variables include:

- Solvent choice : Ethanol or aqueous methanol is often used to balance solubility and reactivity .

- Temperature : Reactions are typically conducted at 60–80°C to accelerate oxime formation without promoting side reactions.

- Stoichiometry : A 1:1.2 molar ratio of ketone to hydroxylamine ensures complete conversion.

Yield optimization may require post-synthesis purification via recrystallization or column chromatography. Contradictions in reported yields (e.g., 70–90%) often stem from variations in solvent purity or reaction time .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for the oxime proton (NH) appear at δ 8.5–9.5 ppm, while the ethyl group shows triplet/multiplet patterns at δ 1.0–1.5 ppm (CH₃) and δ 2.5–3.0 ppm (N-CH₂) .

- ¹³C NMR : The oxime carbon (C=N-OH) resonates at δ 145–155 ppm, and the ketone-derived carbon appears at δ 205–210 ppm before oxime formation .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks around m/z 171.2 (C₇H₁₄N₂O). Discrepancies in molecular ion intensity may arise from fragmentation during ionization .

- Elemental Analysis : Expected C: 58.76%, H: 8.24%, N: 16.34%. Deviations >0.3% suggest impurities requiring repurification .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound?

Methodological Answer:

Discrepancies in melting points (e.g., 120–125°C vs. 115–118°C) often stem from:

- Polymorphism : Recrystallization from different solvents (e.g., ethanol vs. acetone) can yield distinct crystalline forms.

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Purity ≥95% is critical for reproducible results .

- Hydration State : Thermogravimetric analysis (TGA) can detect hydrated vs. anhydrous forms, which alter melting behavior .

Advanced: What role does the oxime functional group play in modulating the biological activity of piperidine derivatives?

Methodological Answer:

The oxime group (-N-OH) enhances hydrogen-bonding capacity and metal chelation, influencing pharmacokinetics:

- Enzyme Inhibition : Oximes can act as covalent inhibitors by forming reversible bonds with catalytic residues (e.g., serine hydrolases) .

- Antimicrobial Activity : In analogues like (3E,5E)-3,5-bis(benzylidene)-1-ethylpiperidin-4-one oxime, the oxime group increases polarity, improving solubility and membrane penetration .

- Structure-Activity Relationship (SAR) : Comparative studies with non-oxime derivatives (e.g., 1-ethylpiperidin-4-one) show reduced bioactivity, highlighting the oxime’s critical role .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps due to potential dust/aerosol formation .

- Spill Management : Neutralize spills with 10% acetic acid, followed by absorption with inert materials (e.g., vermiculite) .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced: How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

- Catalyst Selection : Replace hydroxylamine hydrochloride with hydroxylamine sulfate and use bio-derived acids (e.g., citric acid) as catalysts, reducing waste .

- Solvent Alternatives : Switch to cyclopentyl methyl ether (CPME) or water-ethanol mixtures to improve atom economy and reduce toxicity .

- Microwave-Assisted Synthesis : Shorten reaction times (30–60 minutes vs. 6–8 hours) while maintaining yields >85% .

Advanced: What strategies are effective in studying the tautomeric behavior of this compound?

Methodological Answer:

- Dynamic NMR : Monitor temperature-dependent shifts (e.g., -40°C to 80°C) to identify keto-enol or syn-anti tautomers .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energy barriers between tautomeric forms. Compare with experimental IR spectra (C=N stretch at 1600–1650 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structures to confirm dominant tautomers in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.